An In-depth Technical Guide to the Chemical Properties and Structure of Octyl Stearate
An In-depth Technical Guide to the Chemical Properties and Structure of Octyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl stearate is an ester of stearic acid and octanol, widely utilized in the cosmetics, personal care, and pharmaceutical industries as an emollient, solvent, and lubricant.[1][2] Its favorable safety profile and desirable sensory characteristics, such as providing a smooth, non-greasy feel, make it a common ingredient in a variety of formulations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of octyl stearate, with a focus on its two primary isomers: n-octyl stearate and 2-ethylhexyl stearate.
Chemical Structure and Isomers
Octyl stearate is the product of the esterification of stearic acid (octadecanoic acid) with an eight-carbon alcohol (octanol). The term "octyl stearate" can refer to several isomers depending on the structure of the octanol used. The two most commercially significant isomers are:
-
n-Octyl Stearate: Formed from the reaction of stearic acid and n-octanol (1-octanol). It has a linear octyl chain.
-
2-Ethylhexyl Stearate: Formed from the reaction of stearic acid and 2-ethylhexanol. It features a branched octyl chain.
The structural differences between these isomers influence their physical and chemical properties.
Table 1: Structural Information of Octyl Stearate Isomers
| Property | n-Octyl Stearate | 2-Ethylhexyl Stearate |
| IUPAC Name | octyl octadecanoate | 2-ethylhexyl octadecanoate[1] |
| Synonyms | n-octyl stearate, Stearic acid, octyl ester | Ethylhexyl stearate, Octadecanoic acid, 2-ethylhexyl ester[1] |
| CAS Number | 109-36-4 | 22047-49-0[1] |
| Molecular Formula | C₂₆H₅₂O₂ | C₂₆H₅₂O₂[1] |
| SMILES String | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC | CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC[3] |
| InChI Key | IIGMITQLXAGZTL-UHFFFAOYSA-N | OPJWPPVYCOPDCM-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of octyl stearate are summarized in the table below. It is important to note that some reported values are predicted and may vary depending on the experimental conditions.
Table 2: Physicochemical Properties of Octyl Stearate Isomers
| Property | n-Octyl Stearate | 2-Ethylhexyl Stearate |
| Molecular Weight ( g/mol ) | 396.69[4] | 396.69 |
| Appearance | - | Clear, colorless to slightly yellowish liquid |
| Melting Point (°C) | 43-44 (Predicted)[4] | < 6 (Pour point) |
| Boiling Point (°C) | 438.7 ± 13.0 (Predicted)[4] | > 300 |
| Density (g/cm³) | 0.860 ± 0.06 (Predicted)[4] | ~0.860 at 20 °C[5] |
| Flash Point (°C) | - | > 200 (Open cup)[5] |
| Solubility | Insoluble in water; Soluble in alcohol[6] | Insoluble in water; Soluble in many organic solvents[2] |
| Refractive Index | - | ~1.4563 (Estimate)[2] |
| Vapor Pressure | - | <1 hPa at 20°C[5] |
Experimental Protocols
Synthesis of Octyl Stearate
Octyl stearate is typically synthesized via the esterification of stearic acid with the corresponding octanol isomer. Both acid-catalyzed and enzyme-catalyzed methods are employed.
This protocol describes a general procedure for the synthesis of n-octyl stearate using an acid catalyst.
Materials:
-
Stearic acid
-
n-Octanol
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)[2]
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., hexane or diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine stearic acid and a slight molar excess of n-octanol (e.g., 1:1.2 molar ratio).
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to the stearic acid).
-
Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.
-
Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like hexane or diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude n-octyl stearate.
-
Purify the crude product by fractional distillation under vacuum to yield pure n-octyl stearate.[7][8]
This protocol outlines a lipase-catalyzed synthesis of 2-ethylhexyl stearate, which offers a more environmentally friendly alternative to acid catalysis.[9][10]
Materials:
-
Stearic acid
-
2-Ethylhexanol
-
Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)[9]
-
Solvent (optional, e.g., n-hexane)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a temperature-controlled reaction vessel, combine stearic acid and 2-ethylhexanol. A molar excess of the alcohol may be used to drive the reaction forward.[9]
-
Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of the substrates).
-
If a solvent is used, add it to the mixture. For a solvent-free system, proceed without a solvent.
-
If desired, add molecular sieves to adsorb the water produced during the esterification.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with continuous stirring or shaking.[9]
-
Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or by titrating the remaining free fatty acids.
-
Upon completion of the reaction, separate the immobilized lipase by filtration. The enzyme can be washed with a solvent and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting 2-ethylhexyl stearate can be purified by vacuum distillation to remove any unreacted starting materials.
Analytical Characterization
GC-MS is a powerful technique for the analysis of octyl stearate, allowing for both qualitative identification and quantitative purity assessment.
Sample Preparation:
-
For purity analysis, dissolve a small amount of the octyl stearate sample in a suitable solvent such as hexane or chloroform.
-
For the analysis of fatty acid composition in a mixture, a derivatization step to form fatty acid methyl esters (FAMEs) is often employed. This involves transesterification with methanol in the presence of a catalyst.
GC-MS Parameters (General):
-
Column: A low-polarity capillary column, such as one coated with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is suitable for separating fatty acid esters.[3] For more complex mixtures or isomeric separation, a more polar column like a polyethylene glycol (e.g., Carbowax) or a cyanopropyl-based phase may be necessary.[11]
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a final temperature of 250-300°C. For example, start at 120°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 10 minutes.[12]
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
FT-IR spectroscopy is used to identify the functional groups present in the octyl stearate molecule.
Sample Preparation:
-
For liquid samples like 2-ethylhexyl stearate, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation. A small drop of the liquid is placed directly on the ATR crystal.[13]
Expected Absorption Bands:
-
C=O Stretch (Ester): A strong, characteristic absorption band is expected in the range of 1750-1735 cm⁻¹.[14][15]
-
C-O Stretch (Ester): Two or more strong bands will appear in the region of 1300-1000 cm⁻¹.[14]
-
C-H Stretch (Aliphatic): Strong bands will be observed in the 3000-2850 cm⁻¹ region due to the long hydrocarbon chains.
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of octyl stearate.
Sample Preparation:
-
Dissolve the octyl stearate sample in a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for esters.[16][17] Tetramethylsilane (TMS) is used as an internal standard.
Expected Chemical Shifts (¹H NMR, approximate):
-
-O-CH₂- (ester alkyl chain): A triplet around 4.05 ppm.
-
-C(=O)-CH₂- (stearic acid chain): A triplet around 2.28 ppm.
-
-CH₂- (long aliphatic chains): A broad multiplet between 1.20-1.70 ppm.
-
-CH₃ (terminal methyl groups): Triplets around 0.88 ppm.
Expected Chemical Shifts (¹³C NMR, approximate):
-
C=O (ester carbonyl): A signal around 174 ppm.
-
-O-CH₂- (ester alkyl chain): A signal around 65 ppm.
-
-C(=O)-CH₂- (stearic acid chain): A signal around 34 ppm.
-
-CH₂- (long aliphatic chains): Multiple signals in the range of 22-32 ppm.
-
-CH₃ (terminal methyl groups): Signals around 14 ppm.
Mandatory Visualizations
Synthesis Workflow of Octyl Stearate
The following diagram illustrates the general workflow for the synthesis and purification of octyl stearate.
References
- 1. macbeth-project.eu [macbeth-project.eu]
- 2. atamankimya.com [atamankimya.com]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. benchchem.com [benchchem.com]
- 5. acme-hardesty.com [acme-hardesty.com]
- 6. octyl stearate, 109-36-4 [thegoodscentscompany.com]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. vernier.com [vernier.com]
- 9. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. rsc.org [rsc.org]
- 17. file.chemscene.com [file.chemscene.com]
